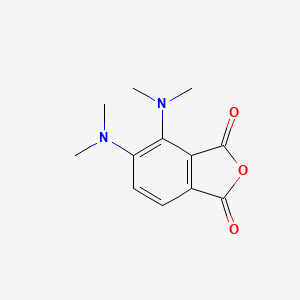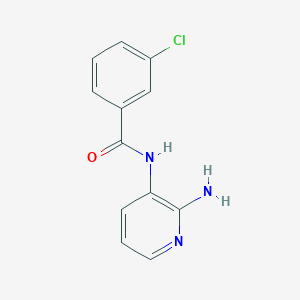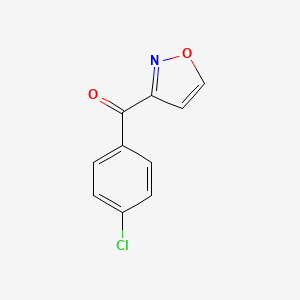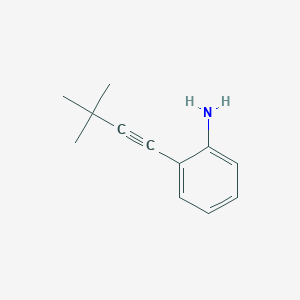
2-(3,3-Dimethylbut-1-yn-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylbut-1-yn-1-yl)aniline is an organic compound with the molecular formula C12H15N. It is characterized by the presence of an aniline group attached to a 3,3-dimethylbut-1-yn-1-yl substituent.
準備方法
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)aniline typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne. The general synthetic route can be outlined as follows:
Starting Materials: Aniline and 3,3-dimethylbut-1-yne.
Catalysts and Reagents: Palladium catalyst (e.g., Pd(PPh3)4), copper(I) iodide (CuI), and a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 60-80°C) for several hours.
The reaction proceeds as follows:
Aniline+3,3-Dimethylbut-1-ynePd(PPh3)4,CuI, Et3Nthis compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of more efficient catalysts .
化学反応の分析
2-(3,3-Dimethylbut-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with palladium catalysts for reduction, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-(3,3-Dimethylbut-1-yn-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(3,3-Dimethylbut-1-yn-1-yl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .
類似化合物との比較
2-(3,3-Dimethylbut-1-yn-1-yl)aniline can be compared with other similar compounds, such as:
2-(3,3-Dimethylbut-1-yn-1-yl)phenol: Similar structure but with a hydroxyl group instead of an amino group.
2-(3,3-Dimethylbut-1-yn-1-yl)benzene: Lacks the amino group, making it less reactive in certain chemical reactions.
2-(3,3-Dimethylbut-1-yn-1-yl)benzoic acid: Contains a carboxyl group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of aniline and alkyne functionalities, providing a versatile scaffold for various chemical transformations and applications .
特性
CAS番号 |
116491-51-1 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
2-(3,3-dimethylbut-1-ynyl)aniline |
InChI |
InChI=1S/C12H15N/c1-12(2,3)9-8-10-6-4-5-7-11(10)13/h4-7H,13H2,1-3H3 |
InChIキー |
SMULJKWKGCGBMW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#CC1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


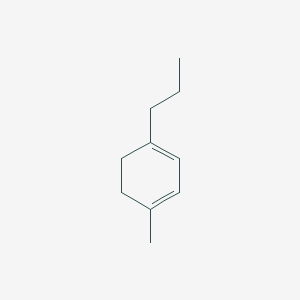

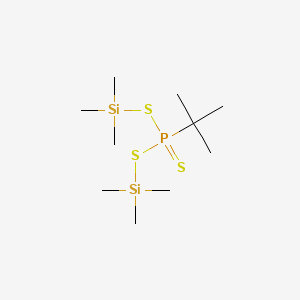

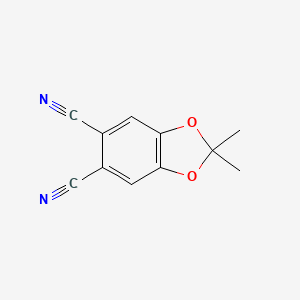
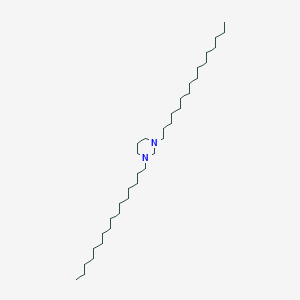

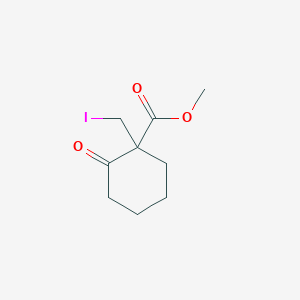
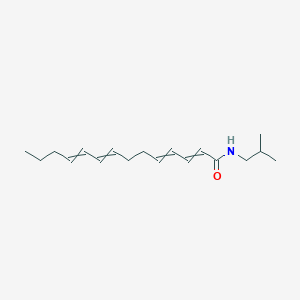
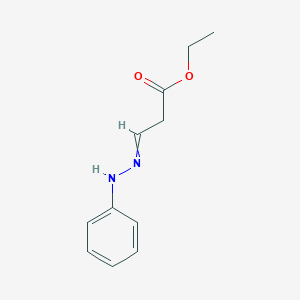
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
